3-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)aniline
Description
3-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)aniline is a chemical compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, and an amine group attached to a phenyl ring through an oxygen linkage.
Properties
IUPAC Name |
3-(2-chloro-5-fluoropyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-10-14-5-8(12)9(15-10)16-7-3-1-2-6(13)4-7/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNORRSCZDPTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223708 | |
| Record name | 3-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643967-64-9 | |
| Record name | 3-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1643967-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)aniline typically involves the reaction of 2-chloro-5-fluoropyrimidine with 3-aminophenol. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)aniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can undergo reduction reactions to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium carbonate or sodium hydride are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
3-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 3-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)aniline.
3-(2-Chloro-5-fluoropyrimidin-4-yl)-1-methyl-1H-indole: An intermediate in the synthesis of bioactive compounds.
3-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)benzonitrile: A compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the pyrimidine ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications.
Biological Activity
3-((2-Chloro-5-fluoropyrimidin-4-yl)oxy)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring substituted with chlorine and fluorine atoms, linked to an aniline moiety via an oxygen atom. The structural characteristics of this compound suggest a promising profile for various biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClF N2O, with a molecular weight of approximately 218.63 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and potential binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClF N2O |
| Molecular Weight | 218.63 g/mol |
| Functional Groups | Pyrimidine, Aniline |
| Halogen Substituents | Chlorine, Fluorine |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. The compound may act as an enzyme inhibitor or modulator, influencing various signaling pathways critical in disease processes such as cancer and metabolic disorders. The halogen substitutions are hypothesized to enhance binding affinity, thereby increasing the efficacy of the compound against its targets.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.9 |
| HCT116 | 2.3 |
These findings suggest that this compound may inhibit cell proliferation by inducing apoptosis or cell cycle arrest, although further mechanistic studies are required to elucidate the precise pathways involved.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes that play critical roles in cellular signaling and metabolism. For example, studies indicate that it may inhibit certain kinases involved in cancer progression, potentially leading to reduced tumor growth and metastasis.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study conducted on MCF-7 and HCT116 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was associated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a contributing factor to its anticancer effects .
- Enzyme Interaction Studies : In another investigation focusing on enzyme inhibition, the compound was tested against several kinases using a KinaseSeeker assay. Results indicated that it effectively inhibited kinase activity at concentrations as low as 1 µM, highlighting its potential as a lead compound for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
